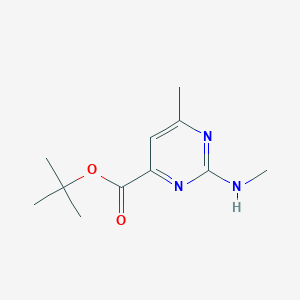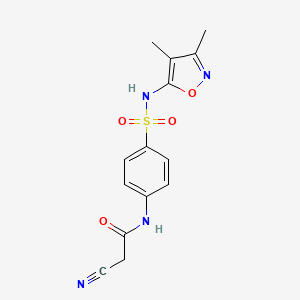
2-(2-(2,4-Dimethylphenyl)acetamido)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(2,4-Dimethylphenyl)acetamido)thiophene-3-carboxamide is a versatile chemical compound with a unique structure that makes it valuable in various scientific research fields. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and an acetamido group attached to a dimethylphenyl moiety. Its unique structure and properties make it an indispensable tool for studying various biological processes and developing new therapeutic interventions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,4-Dimethylphenyl)acetamido)thiophene-3-carboxamide typically involves the reaction of 2,4-dimethylphenylamine with thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with acetic anhydride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
化学反应分析
Types of Reactions
2-(2-(2,4-Dimethylphenyl)acetamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
科学研究应用
2-(2-(2,4-Dimethylphenyl)acetamido)thiophene-3-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
作用机制
The mechanism of action of 2-(2-(2,4-Dimethylphenyl)acetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
相似化合物的比较
Similar Compounds
- 2-(2-(3,4-Dimethylphenyl)acetamido)thiophene-3-carboxamide
- 2-(2-(2,5-Dimethylphenyl)acetamido)thiophene-3-carboxamide
- 2-(2-(2,3-Dimethylphenyl)acetamido)thiophene-3-carboxamide
Uniqueness
2-(2-(2,4-Dimethylphenyl)acetamido)thiophene-3-carboxamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure allows for selective interactions with molecular targets, making it a valuable compound for research and therapeutic applications .
属性
IUPAC Name |
2-[[2-(2,4-dimethylphenyl)acetyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-9-3-4-11(10(2)7-9)8-13(18)17-15-12(14(16)19)5-6-20-15/h3-7H,8H2,1-2H3,(H2,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURWNPAENZUNHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{3-[(Prop-2-enamido)methyl]pyridin-2-yl}piperidine-3-carboxamide](/img/structure/B2887350.png)
![3-[[1-(4-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-ylcarbonyl]amino]tetrahydrothiophene 1,1-dioxide](/img/structure/B2887353.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2887354.png)

![2-(4-Benzhydrylpiperazino)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2887358.png)



![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2887365.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2887367.png)
![2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2887368.png)
![N-[[3-(Trifluoromethylsulfonyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2887369.png)
